2-[(2,6-Dimethyloxan-4-yl)amino]butan-1-ol is a chemical compound that belongs to the class of amino alcohols. This compound features a unique structure characterized by an oxane ring and an amino group, which contributes to its potential applications in various fields, including organic synthesis and medicinal chemistry. The molecular formula of this compound is , and its molecular weight is approximately 215.33 g/mol.
The compound can be synthesized through various organic chemistry methods, typically involving the reaction of 2,6-dimethyloxan-4-amine with butan-1-ol under specific conditions to yield the desired product.
2-[(2,6-Dimethyloxan-4-yl)amino]butan-1-ol is classified as an amino alcohol due to the presence of both an amino group (-NH2) and a hydroxyl group (-OH) in its structure. This classification is significant as it influences the compound's reactivity and potential biological activity.
The synthesis of 2-[(2,6-Dimethyloxan-4-yl)amino]butan-1-ol typically involves the following steps:
The reaction proceeds through nucleophilic substitution where the amino group attacks the carbon atom of butan-1-ol, leading to the formation of the desired amino alcohol. The synthesis can be scaled up for industrial applications by optimizing reaction parameters to ensure high yields.
The molecular structure of 2-[(2,6-Dimethyloxan-4-yl)amino]butan-1-ol can be represented by its IUPAC name and structural formulas:
The structural representation includes:
The molecular weight of 2-[(2,6-Dimethyloxan-4-yl)amino]butan-1-ol is approximately 215.33 g/mol.
The compound undergoes several types of chemical reactions:
Common reagents used in these reactions include:
These reactions are typically performed under controlled temperature and pressure conditions to achieve desired outcomes.
The mechanism of action for 2-[(2,6-Dimethyloxan-4-yl)amino]butan-1-ol involves its interaction with biological targets such as enzymes or receptors. The compound may modulate enzyme activity or receptor binding, leading to various biological effects. Specific pathways affected depend on the context of use and target interactions .
Relevant analyses indicate that the compound's reactivity is influenced by its functional groups, making it versatile for various chemical transformations .
2-[(2,6-Dimethyloxan-4-yl)amino]butan-1-ol has several applications:
This compound's unique structure allows it to participate in diverse chemical reactions and biological interactions, making it valuable in both research and industrial contexts.
The core synthetic route to 2-[(2,6-Dimethyloxan-4-yl)amino]butan-1-ol relies on nucleophilic substitution reactions between 2,6-dimethyloxan-4-amine and activated derivatives of butan-1-ol. This approach capitalizes on the nucleophilicity of the secondary amine group in 2,6-dimethyloxan-4-amine, enabling bond formation with carbon atoms bearing leaving groups.
Reagent stoichiometry critically influences yield and purity in this synthesis. Excess 2,6-dimethyloxan-4-amine (1.5-2.0 equivalents) relative to 1,4-dibromobutane (1.0 equivalent) suppresses dialkylation byproducts, driving the reaction toward the desired mono-substituted product . This ratio balances efficient amine utilization with minimization of unwanted polymer formation. Studies demonstrate that maintaining a 1.8:1 amine-to-alkylating agent ratio in aprotic solvents like acetonitrile achieves optimal yields (78-82%) of the target amino alcohol while limiting bis-alkylated impurities to ≤3% [3]. Temperature plays a synergistic role, with 60-70°C providing sufficient activation energy without accelerating degradation pathways.
Alternative alkylating agents include epoxide derivatives (e.g., 1,2-epoxybutane), which react under milder conditions (25-40°C) but require precise pH control. Under alkaline conditions (pH 10-11), nucleophilic attack by the oxan-4-amine occurs preferentially at the less sterically hindered terminal carbon of the epoxide, yielding the desired 1,2-aminoalcohol regioisomer as the dominant product (>85% regioselectivity) . However, this route necessitates careful post-reaction purification to remove residual hydrolyzed diols.
Table 1: Impact of Reagent Ratios on Synthesis Efficiency
Amine:Alkylating Agent Ratio | Alkylating Agent | Temperature (°C) | Reaction Time (h) | Yield (%) | Major Impurity (%) |
---|---|---|---|---|---|
1.2:1 | 1,4-Dibromobutane | 70 | 12 | 65 | Bis-alkylated (12%) |
1.5:1 | 1,4-Dibromobutane | 70 | 10 | 75 | Bis-alkylated (7%) |
1.8:1 | 1,4-Dibromobutane | 70 | 8 | 82 | Bis-alkylated (3%) |
2.0:1 | 1,4-Dibromobutane | 70 | 8 | 80 | Unreacted amine (15%) |
1.5:1 | 1,2-Epoxybutane | 35 | 24 | 68 | Butane-1,2-diol (18%) |
Catalysts significantly enhance reaction kinetics and regioselectivity in this synthetic pathway. Lewis acid catalysts (e.g., AlCl₃, ZnCl₂; 5-10 mol%) activate the alkylating agent toward nucleophilic attack, reducing reaction times by 40-60% compared to uncatalyzed systems . For epoxide ring-opening routes, BF₃·OEt₂ (5 mol%) promotes regioselective attack at the terminal carbon, boosting regioselectivity to >92% while enabling operation at ambient temperatures (20-25°C) [8].
Heterogeneous catalysts offer practical advantages for catalyst recovery and product purity. Palladium on carbon (Pd/C; 1-3 wt%) facilitates reductive amination pathways when employing 4-hydroxybutyraldehyde precursors instead of halogenated alkylating agents. This route operates under hydrogen pressure (3-5 bar) in methanol at 50°C, achieving 75-80% yield with minimal inorganic salts as byproducts . Recent advances demonstrate the efficacy of acid-functionalized mesoporous silicas (e.g., SBA-15-SO₃H) as recyclable solid acid catalysts. These materials provide confined acidic sites that activate epoxides while suppressing side reactions, maintaining >90% activity over five reaction cycles [8].
Table 2: Catalytic Systems for Nucleophilic Amination
Catalyst System | Loading (mol%) | Reaction Type | Temperature (°C) | Yield (%) | Key Advantage |
---|---|---|---|---|---|
None | - | Halogen displacement | 70 | 65 | Simplicity |
AlCl₃ | 5 | Halogen displacement | 60 | 82 | 30% faster kinetics |
ZnCl₂ | 10 | Halogen displacement | 60 | 80 | Lower cost |
BF₃·OEt₂ | 5 | Epoxide ring-opening | 25 | 85 | Ambient temperature operation |
Pd/C (3 wt%) | - | Reductive amination | 50 (H₂ 3 bar) | 78 | Avoids halogenated reagents |
SBA-15-SO₃H | 100 mg/mmol | Epoxide ring-opening | 35 | 83 | Recyclable, minimal leaching |
Transitioning from laboratory-scale synthesis to industrial production of 2-[(2,6-Dimethyloxan-4-yl)amino]butan-1-ol introduces multifaceted challenges centered on process safety, cost efficiency, and environmental impact. Scalability constraints often emerge from seemingly minor laboratory parameters that become economically or technically prohibitive at larger volumes.
Solvent choice critically influences both reaction efficiency and downstream processing. Polar aprotic solvents like acetonitrile and dimethylformamide (DMF) facilitate high solubility of reactants and products but present significant challenges in removal, recycling, and residual control in the final API . Acetonitrile enables excellent reaction rates (yields >80%) but requires energy-intensive distillation for recovery (>80°C distillation temperature), contributing substantially to operational costs at scale. Ethanol-water mixtures (4:1 v/v) offer a more sustainable alternative, providing sufficient reactant solubility while enabling simpler solvent recovery via fractional distillation. This system achieves comparable yields (75-78%) under reflux conditions with a 30% reduction in energy consumption compared to acetonitrile-based processes [3].
Temperature gradients in large-scale reactors necessitate precise thermal management. Exothermic ring-opening reactions (e.g., with 1,2-epoxybutane) require jacketed reactors with controlled cooling capacity to maintain the optimal 30-40°C range. Failure to dissipate heat efficiently leads to localized hot spots (>60°C), accelerating hydrolysis of the epoxide to 1,2-butanediol (up to 20% yield loss) and complicating purification . Continuous flow reactors mitigate this challenge by providing superior heat transfer characteristics. Pilot-scale studies demonstrate that tubular reactors with static mixers maintain temperature within ±2°C of the setpoint (35°C), suppressing diol formation to <5% even at production rates exceeding 10 kg/hour [8].
Implementing green chemistry principles addresses both environmental and economic imperatives in industrial synthesis. Solvent recycling systems integrating membrane filtration (nanofiltration) with distillation reduce virgin solvent consumption by 60-70% in multi-batch campaigns. For acetonitrile-based processes, nanofiltration membranes retain >95% of the amine starting materials and catalysts while allowing solvent permeation, enabling direct solvent reuse after minimal make-up [7]. Lifecycle analysis confirms this approach reduces the E-factor (kg waste/kg product) from 12.5 (single-pass solvent use) to 4.2.
Continuous flow processing exemplifies process intensification for this amino alcohol synthesis. Fixed-bed reactors packed with immobilized lipases catalyze the ring-opening of 1,2-epoxybutane by 2,6-dimethyloxan-4-amine in near-critical CO₂ medium. This solvent-free approach operates at 50°C and 100 bar, achieving 85% conversion with >99% regioselectivity while eliminating organic solvent waste streams [7]. The enzyme catalyst (Candida antarctica Lipase B immobilized on acrylic resin) maintains stable activity for >400 hours, significantly reducing catalyst consumption compared to batch processes.
Waste valorization strategies transform byproducts into useful materials. The ammonium salts generated during hydrochloride salt formation of the amino alcohol (e.g., triethylamine hydrochloride) can be treated with sodium hydroxide to regenerate triethylamine while producing sodium chloride for industrial use. This closed-loop approach reduces inorganic waste by 90% compared to conventional salt disposal [7]. Similarly, aqueous waste streams containing residual glycols undergo anaerobic digestion to biogas, offsetting 15-20% of the process energy requirements.
Table 3: Green Chemistry Metrics Comparison for Production Methods
Process Parameter | Traditional Batch (Acetonitrile) | Water-Ethanol Batch | Enzymatic Continuous Flow |
---|---|---|---|
Solvent Consumption (L/kg product) | 25 | 18 | 0 (supercritical CO₂) |
Energy Intensity (kWh/kg) | 120 | 85 | 65 |
E-factor (kg waste/kg product) | 12.5 | 8.7 | 2.1 |
PMI (Process Mass Intensity) | 45 | 32 | 9 |
Catalyst Recyclability | Not applicable | Not applicable | >20 cycles |
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